

An In-Depth Technical Guide to the Synthesis of Chloridazon

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Compound of Interest

Compound Name: **Chloridazon**

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This technical guide provides a detailed overview of the synthesis pathway for **Chloridazon**, a pyridazinone-based herbicide. The document outlines the primary chemical precursors, key reaction intermediates, and a comprehensive look at the experimental protocols for its synthesis, supported by available quantitative data.

Introduction to Chloridazon

Chloridazon, chemically known as 5-amino-4-chloro-2-phenylpyridazin-3(2H)-one, is a selective herbicide primarily used for the control of broadleaf weeds in sugar beet and fodder beet cultivation. Its mode of action involves the inhibition of photosynthesis at the photosystem II level. Understanding its synthesis is crucial for process optimization, impurity profiling, and the development of related compounds.

Chloridazon Synthesis Pathway

The synthesis of **Chloridazon** is a multi-step process that begins with the condensation of phenylhydrazine and mucochloric acid to form the pyridazinone ring system. This is followed by an amination step to yield the final product.

The key chemical precursors for the synthesis of **Chloridazon** are:

- Phenylhydrazine

- Mucochloric acid

The primary intermediate in this pathway is:

- 4,5-dichloro-2-phenyl-3(2H)-pyridazinone

The overall synthesis can be visualized as a two-step process:

- Cyclization: Reaction of phenylhydrazine with mucochloric acid to form 4,5-dichloro-2-phenyl-3(2H)-pyridazinone.
- Amination: Conversion of the dichlorinated intermediate to **Chloridazon** by reaction with ammonia.

Experimental Protocols and Data

The following sections provide detailed experimental methodologies for the key steps in the **Chloridazon** synthesis pathway.

Synthesis of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone (Intermediate)

While a specific protocol for the phenyl derivative was not found in the public domain, a closely related synthesis for the p-tolyl analog provides a representative procedure. This methodology can be adapted by substituting p-methylphenyl hydrazine with phenylhydrazine.

Reaction: Mucochloric acid is reacted with phenylhydrazine in the presence of an acid catalyst to yield the dichlorinated pyridazinone intermediate.

Experimental Protocol (adapted): To a solution of mucochloric acid (14.99 g, 88.75 mmol) in diluted sulfuric acid (3M, 150 mL), phenylhydrazine (9.60 g, 88.75 mmol) is added. The reaction mixture is stirred at room temperature before being heated to reflux for 2 hours. After cooling, the precipitated product is isolated by filtration, washed, and dried.

Parameter	Value	Reference
Reactants	Mucochloric acid, Phenylhydrazine	[1]
Solvent	Diluted Sulfuric Acid (3M)	[1]
Reaction Time	2 hours	[1]
Reaction Temperature	Reflux	[1]
Product Yield	High (exact value for phenyl derivative not specified)	[1]

Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone (Chloridazon)

This step involves the selective amination of the 4,5-dichloro-2-phenyl-3(2H)-pyridazinone intermediate.

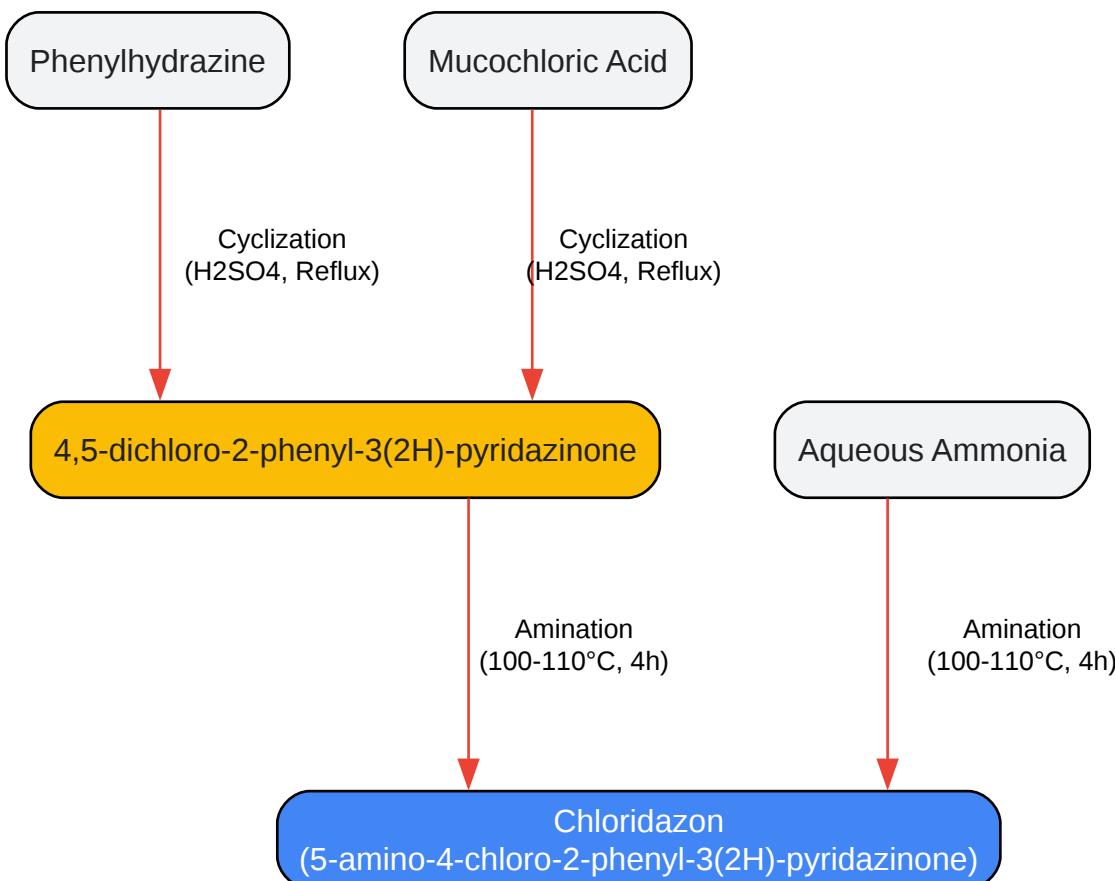
Reaction: 4,5-dichloro-2-phenyl-pyridazinone is treated with aqueous ammonia to substitute one of the chlorine atoms with an amino group.

Experimental Protocol: A mixture of 4,5-dichloro-2-phenyl-pyridazinone (2.41 g), 4-hydroxyphenyl-acetic acid (1.0 g), and 20% aqueous ammonia (20 ml) is heated to 100°-110° C with stirring in a small autoclave for 4 hours.[\[2\]](#) The reaction mixture is then cooled to room temperature. The resulting precipitate of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone is isolated by filtration, washed with water, and dried to yield the pure product.[\[2\]](#)

Parameter	Value	Reference
Starting Material	4,5-dichloro-2-phenyl-pyridazinone	[2]
Reagents	20% aqueous ammonia, 4-hydroxyphenyl-acetic acid	[2]
Reaction Temperature	100°-110° C	[2]
Reaction Time	4 hours	[2]
Product Yield (isolated)	1.86 g	[2]
Total Yield (including dissolved product)	2.01 g (91%)	[2]
Melting Point	206°-207° C	[2]

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformations in the synthesis of **Chloridazon**.



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Caption: Synthesis pathway of **Chloridazon** from its precursors.

Conclusion

The synthesis of **Chloridazon** is a well-established process involving the formation of a pyridazinone ring followed by amination. The provided experimental protocols and quantitative data offer a solid foundation for researchers and professionals in the field. Further optimization of reaction conditions and exploration of alternative synthetic routes could lead to more efficient and environmentally friendly production methods.

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